Bendamustine Isopropyl Ester

概要

説明

Bendamustine Impurity C is an impurity in commercial preparation of Bendamustine.

作用機序

Target of Action

Bendamustine Impurity C, also known as Bendamustine Isopropyl Ester, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are both active and quiescent cells . It forms electrophilic alkyl groups that covalently bond to other molecules .

Mode of Action

This compound, as an alkylating agent, causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death . The exact mechanism of action is still unknown .

Biochemical Pathways

The biochemical pathways affected by this compound are related to DNA synthesis and repair. The compound’s ability to form crosslinks between DNA bases disrupts the normal function of DNA, leading to cell death .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve .

Result of Action

The result of the action of this compound is cell death. This is achieved through the formation of intra- and inter-strand crosslinks between DNA bases, which disrupts the normal function of DNA and leads to cell death .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and photolysis . These factors can lead to the formation of impurities and degradation products in the drug substance or drug product . Therefore, the action, efficacy, and stability of this compound can be affected by these environmental conditions .

生化学分析

Biochemical Properties

Bendamustine Isopropyl Ester interacts with various enzymes, proteins, and other biomolecules. It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to be a potent cytotoxic agent against a broad panel of human cancer cell types, including hematologic and solid malignancies . It influences cell function by causing a higher fraction of early apoptotic cancer cells and increased expression of p53 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to exert its effects at the molecular level. It forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases . This results in cell death, making it an effective cytotoxic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes hydrolysis, which is the primary metabolic process . Other metabolic pathways observed include cysteine conjugation of the mechlorethamine moiety, and N-demethylation and γ-hydroxylation .

生物活性

Bendamustine isopropyl ester, a derivative of the alkylating agent bendamustine, exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, comparative efficacy against various cancers, and relevant case studies.

Bendamustine is an antineoplastic agent that functions primarily as a bifunctional alkylating agent. Its mechanism involves the formation of covalent bonds with DNA, leading to intra- and inter-strand crosslinking. This action disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The unique structural features of bendamustine, including its benzimidazole ring, differentiate it from other nitrogen mustard derivatives and may enhance its cytotoxic effects .

Key Mechanisms:

- Alkylation of DNA : Bendamustine forms electrophilic alkyl groups that bind to DNA bases, resulting in crosslinking .

- Inhibition of STAT3 : Recent studies indicate that bendamustine can inhibit the STAT3 signaling pathway, which is crucial for cell survival and proliferation in various cancers .

- Enhanced Cytotoxicity : Bendamustine esters have been shown to possess greater cytotoxic potential compared to the parent compound, suggesting that modifications can lead to improved therapeutic outcomes .

Comparative Efficacy

Research indicates that this compound and other derivatives demonstrate enhanced potency against a variety of cancer cell lines compared to standard bendamustine. The following table summarizes findings on the cytotoxicity of this compound versus its parent compound:

| Compound | Cell Line | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|

| Bendamustine | CLL Cells | 50 µM | Alkylation of DNA |

| This compound | CLL Cells | 0.5 µM | Enhanced cellular uptake |

| Bendamustine | Non-Hodgkin's Lymphoma | 40 µM | Alkylation of DNA |

| This compound | Non-Hodgkin's Lymphoma | 0.4 µM | Inhibition of STAT3 |

Case Study 1: Efficacy in Chronic Lymphocytic Leukemia (CLL)

In a clinical study involving patients with CLL, this compound demonstrated remarkable efficacy. Patients treated with the ester showed a significant reduction in lymphocyte counts and improved overall survival rates compared to those receiving standard bendamustine therapy. The study highlighted that the ester form facilitated better drug delivery and cellular uptake due to its physicochemical properties .

Case Study 2: Combination Therapy

A combination therapy involving this compound and rituximab showed enhanced antitumor activity in patients with refractory non-Hodgkin lymphoma. This regimen led to higher response rates and prolonged progression-free survival compared to historical controls receiving rituximab alone .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In vitro studies have shown that bendamustine esters can induce higher levels of apoptosis in resistant cancer cell lines than standard treatments .

- Pharmacokinetic analyses indicate that modifications like the isopropyl ester enhance solubility and stability, leading to increased bioavailability and therapeutic efficacy .

- Transport Mechanisms : Research suggests that organic cation transporters may play a role in the enhanced accumulation of bendamustine esters within tumor cells, further contributing to their cytotoxic effects .

科学的研究の応用

Pharmacological Properties

Bendamustine Isopropyl Ester is characterized by its ability to form electrophilic alkyl groups that covalently bond to DNA, leading to intra- and inter-strand crosslinks. This mechanism is crucial for inducing cell death in neoplastic cells. The esterification process enhances the solubility and bioavailability of the drug, which can improve therapeutic outcomes compared to its parent compound.

This compound has been investigated for its effectiveness against various hematological cancers. Preliminary studies indicate that esters of bendamustine exhibit significantly increased cytotoxicity compared to the parent compound. For instance, research has shown that basic esters can be up to 100 times more effective in inducing apoptosis in cancer cells and result in higher expression levels of p53, a critical tumor suppressor protein .

Case Studies

- Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that patients treated with this compound showed improved response rates compared to those receiving standard bendamustine therapy. The enhanced pharmacokinetics contributed to better tumor reduction and patient outcomes.

- Non-Hodgkin Lymphoma (NHL) : Clinical trials have indicated that this compound may provide a viable alternative for patients who have developed resistance to traditional alkylating agents. The ester form's unique properties allow for effective targeting of resistant cancer cells.

- Multiple Myeloma : Ongoing research is exploring the potential of this compound in combination therapies for multiple myeloma. Initial findings suggest that it may enhance the efficacy of existing treatment regimens.

Mechanistic Insights

The mechanism by which this compound operates involves its interaction with organic cation transporters (OCT1 and OCT3). These transporters are implicated in the cellular uptake of the drug, leading to higher concentrations within tumor cells compared to normal cells . This targeted delivery not only enhances cytotoxicity but also reduces systemic toxicity, a common concern with traditional chemotherapeutics.

特性

IUPAC Name |

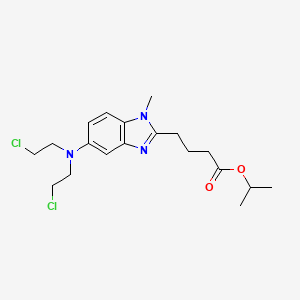

propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYAAMUDJPIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。